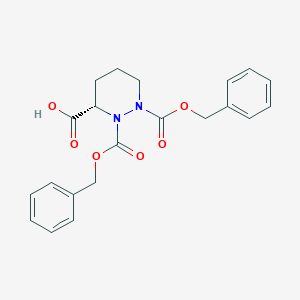

(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Description

Properties

Molecular Formula |

C21H22N2O6 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(3S)-1,2-bis(phenylmethoxycarbonyl)diazinane-3-carboxylic acid |

InChI |

InChI=1S/C21H22N2O6/c24-19(25)18-12-7-13-22(20(26)28-14-16-8-3-1-4-9-16)23(18)21(27)29-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,24,25)/t18-/m0/s1 |

InChI Key |

DWCPTVBLDBRARA-SFHVURJKSA-N |

Isomeric SMILES |

C1C[C@H](N(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1CC(N(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Chiral Induction

The synthesis typically begins from optically pure amino acid derivatives such as D-glutamic acid or L-glutamic acid, which are converted into dihydroxyvalerate esters. These esters undergo transformation of hydroxy groups into leaving groups (e.g., mesylates) followed by nucleophilic substitution with bis-protected hydrazine to form the hexahydropyridazine ring system with high enantiomeric purity.

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Conversion of D-glutamic acid to (R)-2,5-dihydroxyvalerate ester | Esterification, hydroxy group activation (mesylation) | High enantiomeric purity |

| 2 | Cyclization with bis-protected hydrazine | Anhydrous conditions, base (2-5 eq.), temperature 20–80 °C, 30 min–24 h | Requires dry solvents and possibly water scavengers |

| 3 | Introduction of benzyloxycarbonyl protecting groups | Benzyl chloroformate (Cbz-Cl), pH maintained >10 with NaOH, toluene solvent | Efficient Cbz protection on nitrogen |

Protection and Deprotection Steps

- The benzyloxycarbonyl (Cbz) groups are introduced by reaction with benzyl chloroformate under basic aqueous-organic biphasic conditions, maintaining a pH above 10 to ensure selective carbamate formation on the nitrogen atoms.

- Deprotection (if needed) is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at moderate temperatures (~60 °C).

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| Cbz Protection | Reaction with benzyl chloroformate | Toluene, NaOH aqueous, pH >10, 1 h stirring | High selectivity for nitrogen protection |

| Cbz Deprotection | Catalytic hydrogenation | Pd/C (10%), H2 atmosphere, THF, 60 °C | Clean removal of Cbz groups |

Alternative Protecting Groups

In related compounds, tert-butoxycarbonyl (Boc) groups are used instead of Cbz groups. The Boc-protected analogues are synthesized similarly but use Boc anhydride or Boc chloride for nitrogen protection. Boc groups are removed by acid treatment (e.g., trifluoroacetic acid), whereas Cbz groups require hydrogenolysis.

| Protecting Group | Introduction Method | Removal Method | Stability Notes |

|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, base | Catalytic hydrogenation | Stable to acid, removable by hydrogenolysis |

| tert-Butoxycarbonyl (Boc) | Boc anhydride or Boc chloride, base | Trifluoroacetic acid (TFA) | Acid-labile, stable to hydrogenation |

Source: AChemBlock catalog, Patent WO2001083458A2

Experimental Conditions and Optimization

- Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dichloromethane (DCM).

- Bases: Sodium hydroxide aqueous solution is used for Cbz protection; tetraalkylammonium fluorides (e.g., tetrabutylammonium fluoride, TBAF) may be used in alkylation steps.

- Temperature: Reactions are typically performed between 0 °C and 80 °C depending on the step.

- Water Control: Anhydrous or substantially anhydrous conditions are preferred, often with added drying agents like sodium sulfate.

- Reaction Time: Varies from 30 minutes to 24 hours depending on the step and reagents.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Key Points | Yield/Outcome |

|---|---|---|---|---|

| 1 | Synthesis of chiral dihydroxyvalerate ester | D- or L-glutamic acid, esterification, mesylation | Chiral precursor formation | High enantiomeric purity |

| 2 | Cyclization with bis-protected hydrazine | Bis-protected hydrazine, base (2-5 eq.), dry solvent, 20–80 °C | Ring formation of hexahydropyridazine | Efficient cyclization |

| 3 | Cbz protection of nitrogen atoms | Benzyl chloroformate, NaOH aqueous, toluene, pH >10 | Formation of bis(Cbz) derivative | High selectivity |

| 4 | Purification | Extraction, drying over sodium sulfate, concentration | Removal of impurities | Pure product obtained |

| 5 | Optional deprotection | Pd/C, H2, THF, 60 °C | Removal of Cbz groups if needed | Clean deprotection |

Research Findings and Notes

- The asymmetric synthesis route allows access to both (S)- and (R)-enantiomers by starting from the corresponding enantiomer of glutamic acid.

- The choice of protecting groups (Cbz vs. Boc) depends on downstream synthetic requirements and stability considerations.

- The use of phase transfer catalysts such as tetrabutylammonium iodide (TBAI) or bromide (TBAB) can improve reaction rates and yields in alkylation steps.

- The reaction conditions are optimized to maintain optical purity and avoid racemization.

- The synthetic route is relatively short and scalable, suitable for producing building blocks for peptide synthesis or medicinal chemistry.

Chemical Reactions Analysis

(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Scientific Research Applications

(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, protective groups, or carboxylic acid derivatives. Below is a detailed comparison using available data from diverse sources:

Benzoquinazolinone Derivatives

The benzoquinazolinone scaffold, exemplified by 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (benzoquinazolinone 12), shares pharmacological relevance but differs in core structure and functionalization. Key distinctions include:

- Core Heterocycle: Benzoquinazolinone 12 contains a fused quinazolinone ring system, whereas the target compound features a saturated hexahydropyridazine ring.

- Functional Groups: Benzoquinazolinone 12 lacks protective Cbz groups but includes a pyrazole-substituted pyridine moiety, contributing to its higher functional potency in preliminary studies .

- Applications: While the target compound is primarily a synthetic intermediate, benzoquinazolinone 12 exhibits direct biological activity as a modulator of muscarinic receptors .

Pyrrolidone Carboxylic Acid Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) shares a carboxylic acid group but differs in core structure and substitution:

- Core Heterocycle : A pyrrolidone (5-membered lactam) vs. the hexahydropyridazine (6-membered dihydroazine) in the target compound.

- Protective Groups : The absence of Cbz groups in 1-methyl-5-oxopyrrolidine-3-carboxylic acid simplifies its reactivity but limits its utility in multi-step syntheses requiring orthogonal protection .

- Physicochemical Properties : The pyrrolidone derivative has lower molecular weight (MW ≈ 157.13 g/mol) compared to the target compound (MW ≈ 467.47 g/mol), impacting solubility and bioavailability.

Benzazepine-Based Carboxylic Acids

Compounds like benazepril hydrochloride (CAS: 86541-74-4) are structurally distinct but share carboxylic acid functionality and stereochemical complexity:

- Core Structure : Benzazepine (7-membered heterocycle fused to benzene) vs. hexahydropyridazine.

- Biological Activity : Benazepril is an ACE inhibitor used clinically, whereas the target compound’s pharmacological profile remains underexplored .

- Synthetic Utility : Benazepril’s ethyl ester and phenylpropyl substituents contrast with the target compound’s Cbz-protected scaffold, highlighting divergent design strategies for drug development .

Data Table: Key Comparative Properties

Research Findings and Limitations

- Synthetic Utility : The dual Cbz groups in the target compound enable selective deprotection, a feature absent in simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

- Biological Relevance: While benzoquinazolinone 12 and benazepril show direct therapeutic activity, the target compound’s bioactivity remains speculative, necessitating further study .

Biological Activity

(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, with CAS number 816454-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 264.277 g/mol. The structure features two benzyloxycarbonyl groups attached to a hexahydropyridazine core, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.277 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 440.2 ± 55.0 °C |

| Flash Point | 220.0 ± 31.5 °C |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation and cancer progression.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

A notable study investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against:

- Breast Cancer Cells (MCF-7) : The compound reduced cell viability by approximately 70% at concentrations of 50 µM.

- Lung Cancer Cells (A549) : A similar reduction in viability was observed, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of the compound using a mouse model of inflammation induced by lipopolysaccharide (LPS). Administration of this compound resulted in:

- Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Reduced infiltration of inflammatory cells in affected tissues.

Q & A

Q. What are the established synthetic routes for (S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, and how is purity optimized?

The compound is synthesized via multi-step procedures involving benzyloxycarbonyl (Cbz) protection. A patent-derived method () outlines a two-step process starting with precursors like 5-chloro-2-methyl-aminobenzophenone, followed by coupling with a Cbz-protected amino acid. Key steps include:

- Protection : Double Cbz-group introduction to stabilize the hexahydropyridazine core.

- Coupling : Use of carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) achieve >95% purity. HPLC with C18 columns and UV detection (λ = 254 nm) monitors purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

- NMR Spectroscopy : H and C NMR confirm the hexahydropyridazine backbone and Cbz-group placements. For example, benzylic protons appear as doublets near δ 5.1–5.3 ppm .

- Chiral HPLC : To verify the (S)-configuration, use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times are compared to racemic standards .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H] calc. for CHNO: 435.1542) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Storage : Stable at –20°C under inert gas (argon) for ≥6 months. Degradation (e.g., Cbz-group cleavage) occurs at >40°C or in acidic/basic conditions (pH <3 or >10) .

- Reaction Stability : Avoid strong nucleophiles (e.g., hydrazine) and reducing agents (e.g., LiAlH) to prevent ester hydrolysis or ring opening. Use anhydrous solvents (DMF, THF) for coupling reactions .

Advanced Questions

Q. What role does this compound play in synthesizing heterocyclic drug intermediates?

It serves as a chiral building block for pharmaceuticals. For example, in Avizafone synthesis (), the hexahydropyridazine core is retained, while the Cbz groups are selectively deprotected to introduce pharmacophores. The (S)-configuration ensures correct spatial orientation for target binding in GABA receptor modulators .

Q. How does enantiomeric purity impact downstream applications, and how is it quantified?

Even 2% enantiomeric excess (ee) loss can reduce bioactivity. Quantification methods:

- Circular Dichroism (CD) : Measures Cotton effects at 220–250 nm for the hexahydropyridazine ring.

- Chiral SFC : Supercritical fluid chromatography (CO/methanol) resolves enantiomers with faster runtimes than HPLC .

- X-ray Crystallography : Absolute configuration confirmation via single-crystal analysis (e.g., P2 space group) .

Q. How can researchers resolve contradictions in reported synthetic yields or impurity profiles?

- Root-Cause Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, THF vs. DMF may alter byproduct formation (e.g., diketopiperazines).

- Advanced Chromatography : UPLC-MS with charged aerosol detection (CAD) identifies low-abundance impurities (e.g., de-Cbz derivatives) .

- DoE Optimization : Design of Experiments (DoE) models temperature and pH effects on yield .

Q. What strategies enable its use in multi-step syntheses of complex targets (e.g., peptidomimetics)?

- Selective Deprotection : Use H/Pd-C for Cbz removal without disturbing the carboxylic acid moiety.

- Solid-Phase Synthesis : Immobilize the compound via its carboxylic acid group to streamline iterative couplings (e.g., for peptide hybrids) .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) enhance ee in dynamic kinetic asymmetric transformations (DYKAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.